molecular formula C20H26N4O5S B2404511 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1021218-43-8

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2404511
CAS No.: 1021218-43-8
M. Wt: 434.51
InChI Key: VEHSNTVFPMQUCR-UHFFFAOYSA-N
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Description

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide, exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It has been reported to have significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in acetylcholine hydrolysis .

Mode of Action

The compound interacts with its targets, the α1D and α1A adrenoceptors, and AChE/BChE enzymes, resulting in significant changes. It exhibits an α1-independent action, indicating that it can induce effects independently of α1-adrenoceptor blocking . The compound also shows competitive inhibition against AChE, suggesting that it competes with acetylcholine for the active site of the enzyme .

Biochemical Pathways

The compound affects the cholinergic transmission pathway by inhibiting AChE/BChE enzymes, which are responsible for acetylcholine hydrolysis . This leads to an increase in acetylcholine levels, which is crucial in the management of Alzheimer’s disease symptoms. Furthermore, the compound induces apoptosis in benign prostatic hyperplasia, a process that is independent of α1-adrenoceptor blocking .

Result of Action

The compound exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line . It also plays a remarkable role in preventing the progression of prostatic hyperplasia through α1-independent apoptotic induction . In Alzheimer’s disease, the compound increases acetylcholine levels by inhibiting AChE/BChE, thereby improving cognitive functions .

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-29-17-7-5-16(6-8-17)23-11-13-24(14-12-23)30(27,28)15-3-10-22-20(26)18-4-2-9-21-19(18)25/h2,4-9H,3,10-15H2,1H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHSNTVFPMQUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.